2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 471.5 g/mol. This compound falls under the category of heterocyclic compounds, specifically oxazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is often utilized in research settings due to its unique structural features and potential pharmacological properties .
The synthesis of 2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid involves several steps that may include the formation of the oxazole ring and subsequent functionalization to introduce the phenoxyacetic acid moiety. While specific methods for this compound's synthesis are not extensively documented, general synthetic strategies for similar compounds often employ techniques such as:
Technical details regarding solvent choice, reaction conditions (e.g., temperature, time), and catalysts are crucial for optimizing yields and purity .
The molecular structure of 2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid can be represented using various chemical notations:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 471.5 g/mol |
IUPAC Name | 2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid |
InChI Key | OJFMMMQYQZJWIZ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(CC1=CC(=CC=C1)OCC(=O)O)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
The structure features a cyclohexene ring substituted with an oxazole group and a phenoxyacetic acid moiety, indicating potential interactions with biological targets due to its diverse functional groups .
Chemical reactions involving 2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid may include:
Understanding these reactions helps in predicting how the compound might behave under different conditions and its potential interactions with other molecules in biological systems .
The mechanism of action for 2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid is not fully elucidated but may involve:
Data from biological assays would be necessary to confirm these mechanisms and elucidate specific interactions at the molecular level .
The physical and chemical properties of 2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-y]methyl]phenoxy]acetic acid include:
Property | Value |
---|---|
Appearance | White to off-white solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Stability | Stable under normal conditions |
These properties are essential for determining the compound's suitability for various applications in research and industry .
The applications of 2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohexen]-methyl]phenoxy]acetic acid are primarily found in scientific research. It may be utilized in:
This compound's unique characteristics make it a valuable tool for researchers investigating new therapeutic agents or studying biochemical pathways .
CAS No.: 127414-85-1
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1